(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, methoxybenzoyl, methoxypropyl, and naphthyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-5-(1-phenyl)-1,5-dihydro-2H-pyrrol-2-one
- 3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-5-(1-anthracenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
Compared to similar compounds, (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
496772-17-9 |
---|---|
Molecular Formula |
C26H25NO5 |
Molecular Weight |
431.5g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-naphthalen-1-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25NO5/c1-31-16-6-15-27-23(21-10-5-8-17-7-3-4-9-20(17)21)22(25(29)26(27)30)24(28)18-11-13-19(32-2)14-12-18/h3-5,7-14,23,28H,6,15-16H2,1-2H3/b24-22+ |
InChI Key |
AJWFHIOVDMJGTA-ZNTNEXAZSA-N |
SMILES |
COCCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CC4=CC=CC=C43 |
Isomeric SMILES |
COCCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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